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Introduction to ¹⁹⁵Pt in Mass Cytometry
Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful single-cell analysis

technique that utilizes heavy metal isotopes as reporters, enabling highly multiplexed

proteomics studies.[1] The stable platinum isotope, ¹⁹⁵Pt, has emerged as a versatile tool in

this field with several key applications. Its unique properties are leveraged for cell viability

determination, as a stable isotope tag for antibodies, and in cellular barcoding strategies,

significantly expanding the capabilities of mass cytometry experiments.[2][3] This document

provides detailed application notes and protocols for the utilization of ¹⁹⁵Pt in mass cytometry.

Core Applications of ¹⁹⁵Pt
The primary applications of ¹⁹⁵Pt in mass cytometry include:

Cell Viability Analysis: Cisplatin, a platinum-containing compound, is widely used as a

viability reagent. It preferentially enters and covalently binds to intracellular proteins in cells

with compromised membranes (dead cells), resulting in a strong ¹⁹⁵Pt signal. Live cells, with

intact membranes, largely exclude the cisplatin and thus exhibit a low ¹⁹⁵Pt signal.[4][5] This

allows for the effective discrimination of live and dead cells, which is crucial for accurate

downstream data analysis.[6]
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Antibody Tagging: ¹⁹⁵Pt can be conjugated to antibodies, serving as a mass tag for the

detection of specific cellular epitopes. This expands the available palette of metal isotopes

for antibody labeling, allowing for the creation of larger and more comprehensive antibody

panels.[7]

Cellular Barcoding: Antibodies conjugated with ¹⁹⁵Pt and other platinum isotopes can be

used in live-cell barcoding protocols. This technique allows multiple samples to be stained

and acquired simultaneously in a single tube, which minimizes sample-to-sample variation

and increases throughput.[8][9]

Application Note 1: Cell Viability Assessment with
¹⁹⁵Pt-Cisplatin
Principle:

The mechanism of live/dead cell discrimination using cisplatin relies on the integrity of the cell

membrane. In viable cells, the intact plasma membrane restricts the entry of cisplatin. In

contrast, non-viable cells with compromised membranes allow cisplatin to enter freely. Once

inside the cell, cisplatin covalently binds to intracellular proteins, leading to a significant

accumulation of platinum and a high ¹⁹⁵Pt signal upon analysis by mass cytometry.[4]
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Figure 1: Mechanism of ¹⁹⁵Pt-Cisplatin Viability Staining.

Experimental Protocol: ¹⁹⁵Pt-Cisplatin Viability Staining
This protocol is a general guideline; optimization of cisplatin concentration and incubation time

may be necessary for different cell types and experimental conditions.[4]

Materials:

Cell suspension (1-10 x 10⁶ cells)

Serum-free cell culture medium or PBS

Cell-ID™ Cisplatin (containing ¹⁹⁵Pt) at a stock concentration of 5 mM

Maxpar® Cell Staining Buffer (or PBS with 2% BSA)

15 mL conical tubes

Procedure:

Cell Preparation:

Wash cells once with serum-free medium or PBS to remove any residual protein.

Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in serum-free medium or PBS to a concentration of 1-10 x 10⁶

cells/mL.

Cisplatin Staining:

Prepare a fresh working solution of cisplatin. For a final concentration of 5 µM, dilute the 5

mM stock solution 1:1000 in serum-free medium or PBS.

Add an equal volume of the cisplatin working solution to the cell suspension. For example,

add 1 mL of 10 µM cisplatin to 1 mL of cell suspension for a final concentration of 5 µM.
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Mix gently and incubate for 1-5 minutes at room temperature.[2] A shorter incubation time

(1 minute) is often sufficient and may minimize potential artifacts.[10]

Quenching:

To stop the reaction, add at least 5 volumes of Maxpar® Cell Staining Buffer (or a protein-

containing buffer like PBS with 2% BSA).

Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

Washing:

Wash the cells twice with Maxpar® Cell Staining Buffer to remove any unbound cisplatin.

Downstream Processing:

The cells are now ready for fixation, permeabilization, and antibody staining according to

your standard mass cytometry protocol. The ¹⁹⁵Pt signal will be detected in the CyTOF

instrument.

Application Note 2: ¹⁹⁵Pt as an Antibody Mass Tag
Principle:

¹⁹⁵Pt can be used to label antibodies, expanding the number of available channels for

multiparametric analysis. This is particularly useful for large panels where many common metal

isotopes are already in use. The conjugation of platinum to an antibody allows for the detection

and quantification of its specific target antigen.

Experimental Protocol: Antibody Conjugation with ¹⁹⁵Pt-
Cisplatin (General)
This protocol is a generalized procedure for labeling antibodies with cisplatin. Commercial kits

and specific antibodies may require different procedures.

Materials:

Purified, carrier-free antibody (100 µg)
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Reducing agent (e.g., TCEP)

Cisplatin containing ¹⁹⁵Pt (e.g., Cell-ID™ Cisplatin-195Pt)

Reaction and washing buffers (e.g., C-buffer from Maxpar® kits)

Ultrafiltration spin columns (e.g., 50 kDa MWCO)

Antibody stabilization buffer

Procedure:

Antibody Reduction:

Dissolve the antibody in a suitable reaction buffer.

Add a reducing agent like TCEP to a final concentration of ~4 mM.

Incubate for 30 minutes at 37°C to partially reduce the antibody's disulfide bonds, creating

free sulfhydryl groups for platinum binding.

Buffer Exchange:

Remove the reducing agent by buffer exchange using an ultrafiltration spin column. Wash

the antibody twice with a C-buffer.

Platinum Conjugation:

Resuspend the reduced antibody in C-buffer.

Add the ¹⁹⁵Pt-cisplatin solution to the antibody. The optimal molar ratio of cisplatin to

antibody should be determined empirically.

Incubate for 1 hour at 37°C with gentle mixing.

Purification:

Remove unconjugated platinum by repeated washing and concentration steps using an

ultrafiltration spin column.
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Stabilization and Storage:

Resuspend the labeled antibody in a stabilization buffer.

Determine the final antibody concentration and store at 4°C.
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Figure 2: General workflow for conjugating antibodies with ¹⁹⁵Pt-Cisplatin.
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Application Note 3: Live-Cell Barcoding with ¹⁹⁵Pt-
Conjugated Antibodies
Principle:

Live-cell barcoding enables the multiplexing of different samples for simultaneous processing

and analysis. This is achieved by labeling each sample with a unique combination of antibodies

conjugated to different metal isotopes, including ¹⁹⁵Pt. A common target for barcoding immune

cells is the ubiquitously expressed CD45 antigen. By using a "n-choose-k" combinatorial

approach, a small number of labeled antibodies can be used to barcode a large number of

samples.[11]

Experimental Protocol: Live-Cell Barcoding with ¹⁹⁵Pt-
CD45
This protocol outlines a general procedure for barcoding peripheral blood mononuclear cells

(PBMCs) using a panel of metal-conjugated anti-CD45 antibodies, including one labeled with

¹⁹⁵Pt.

Materials:

Multiple single-cell suspensions (e.g., PBMCs from different donors or conditions)

A panel of anti-CD45 antibodies, each conjugated to a unique metal isotope (e.g., ¹⁹⁴Pt,

¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt, and other metals like palladium isotopes).

Maxpar® Cell Staining Buffer

96-well V-bottom plate

Procedure:

Sample Aliquoting:

Aliquot each cell sample into a separate well of a 96-well plate.

Barcoding:
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For each sample, add a unique combination of the metal-conjugated anti-CD45 antibodies

according to a pre-defined barcoding scheme (e.g., 3 out of 6 available antibodies).

Incubate for 30 minutes at room temperature.

Washing and Pooling:

Wash the cells in each well with Maxpar® Cell Staining Buffer.

After washing, pool all the barcoded samples into a single tube.

Downstream Staining:

The pooled sample can now be stained with the primary antibody panel as a single

sample.

Data Analysis:

During data analysis, the unique combination of ¹⁹⁵Pt and other barcoding channels will be

used to "debarcode" the data, assigning each cell back to its original sample.
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Live-Cell Barcoding Workflow
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Figure 3: Workflow for live-cell barcoding using metal-conjugated antibodies.

Quantitative Data Presentation
A direct, comprehensive comparison of ¹⁹⁵Pt signal intensities across its various applications in

a single study is not readily available in the current literature. However, based on the principles

of each application, we can construct illustrative tables of expected relative signal intensities.

The "Staining Index" is a common metric used to evaluate the quality of a signal, calculated as
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(MFI_positive - MFI_negative) / (2 * SD_negative), where MFI is the mean fluorescence (or in

this case, ion) intensity and SD is the standard deviation.

Table 1: Illustrative ¹⁹⁵Pt Signal Intensity for Viability Staining

Cell Population
Expected ¹⁹⁵Pt Median
Signal Intensity (Arbitrary
Units)

Expected Staining Index

Live Cells Low (< 10) N/A

Dead Cells High (> 500) > 50

Table 2: Illustrative ¹⁹⁵Pt Signal Intensity for Antibody Tagging (Anti-CD4)

Cell Population
Target Antigen
Expression

Expected ¹⁹⁵Pt
Median Signal
Intensity (Arbitrary
Units)

Expected Staining
Index

CD4+ T-cells High High (200-1000) > 20

CD4- Cells Negative Low (< 5) N/A

Table 3: Illustrative ¹⁹⁵Pt Signal Intensity for Live-Cell Barcoding (Anti-CD45)

Barcode Status Target Antigen Expression
Expected ¹⁹⁵Pt Median
Signal Intensity (Arbitrary
Units)

¹⁹⁵Pt Positive Barcode High (CD45+) High (100-500)

¹⁹⁵Pt Negative Barcode High (CD45+) Low (< 5)

Note: The values in these tables are for illustrative purposes only and will vary depending on

the cell type, instrument settings, antibody clone and concentration, and specific experimental

conditions. It is crucial to perform appropriate titration and validation experiments to determine

the optimal parameters for each application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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